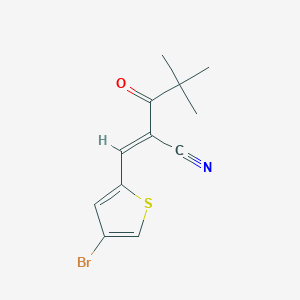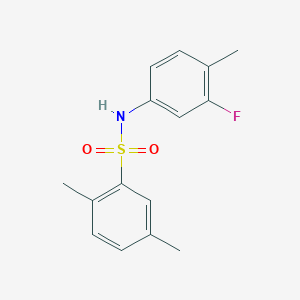![molecular formula C19H22N2O4S B5435745 methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5435745.png)
methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate in lab experiments is its potential to inhibit the activity of COX-2 and HDACs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for the study of methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate. One direction is to study its potential use in treating other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail to better understand its effects on biological processes. Additionally, further research is needed to determine the safety and toxicity of this compound.
合成法
Methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate can be synthesized using different methods. One of the methods involves the reaction of 4-methylphenyl isothiocyanate with 4-morpholinylacetic acid in the presence of triethylamine. The resulting product is then treated with methyl iodide to obtain the final product. Another method involves the reaction of 4-methylphenyl isothiocyanate with 4-morpholinylacetyl chloride in the presence of triethylamine. The resulting product is then treated with methyl 3-mercaptopropionate to obtain the final product.
科学的研究の応用
Methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-3-5-14(6-4-13)15-12-26-18(17(15)19(23)24-2)20-16(22)11-21-7-9-25-10-8-21/h3-6,12H,7-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXJGZPRUCIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)
![5-(3-chloro-5-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5435701.png)
![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)

![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)
![2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435747.png)